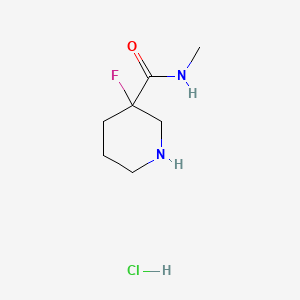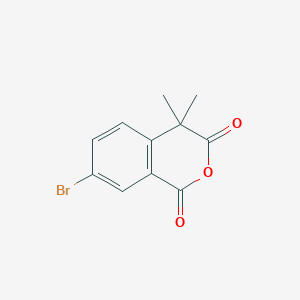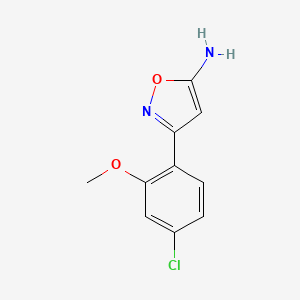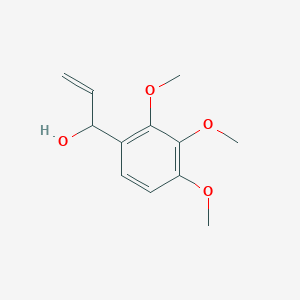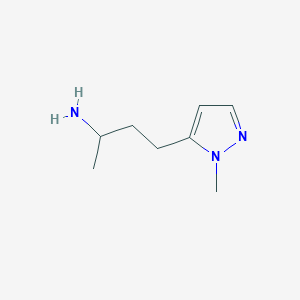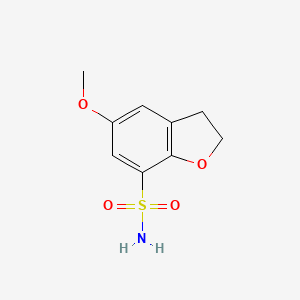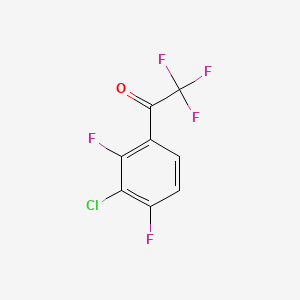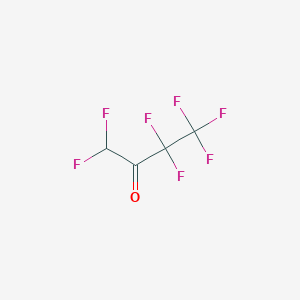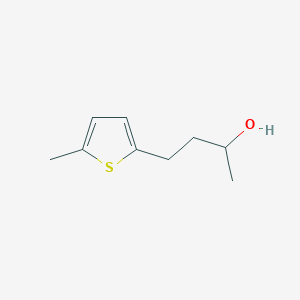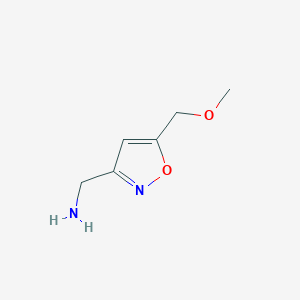
(5-(Methoxymethyl)isoxazol-3-yl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-(Methoxymethyl)isoxazol-3-yl)methanamine is a chemical compound belonging to the isoxazole family, which is characterized by a five-membered ring containing one oxygen and one nitrogen atom at adjacent positions. Isoxazole derivatives are known for their wide range of biological activities and therapeutic potential
Métodos De Preparación
The synthesis of (5-(Methoxymethyl)isoxazol-3-yl)methanamine can be achieved through several synthetic routes. One common method involves the reaction of α-acetylenic γ-hydroxyaldehydes with hydroxylamine under catalyst-free and microwave-assisted conditions . Another approach includes the use of metal-free synthetic routes, which are eco-friendly and avoid the drawbacks associated with metal-catalyzed reactions . Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity.
Análisis De Reacciones Químicas
(5-(Methoxymethyl)isoxazol-3-yl)methanamine undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include hydroxylamine hydrochloride, potassium carbonate, and concentrated hydrochloric acid . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction with hydroxylamine hydrochloride can yield 3-amino-5-methylisoxazole .
Aplicaciones Científicas De Investigación
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, isoxazole derivatives, including (5-(Methoxymethyl)isoxazol-3-yl)methanamine, have shown potential as analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant agents . In the industry, these compounds are used in the development of new drugs and therapeutic agents.
Mecanismo De Acción
The mechanism of action of (5-(Methoxymethyl)isoxazol-3-yl)methanamine involves its interaction with specific molecular targets and pathways. Isoxazole derivatives are known to bind to various biological targets based on their chemical diversity . The exact molecular targets and pathways involved depend on the specific biological activity being studied. For example, some isoxazole derivatives act as inhibitors of enzymes or receptors involved in inflammation or cancer progression .
Comparación Con Compuestos Similares
(5-(Methoxymethyl)isoxazol-3-yl)methanamine can be compared with other similar compounds, such as (5-Methylisoxazol-3-yl)methanamine hydrochloride and (5-(methoxymethyl)-1,2-oxazol-3-yl)methanamine hydrochloride . These compounds share a similar isoxazole core structure but differ in their substituents, which can lead to variations in their biological activities and applications. The uniqueness of this compound lies in its specific substituents, which impart distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C6H10N2O2 |
|---|---|
Peso molecular |
142.16 g/mol |
Nombre IUPAC |
[5-(methoxymethyl)-1,2-oxazol-3-yl]methanamine |
InChI |
InChI=1S/C6H10N2O2/c1-9-4-6-2-5(3-7)8-10-6/h2H,3-4,7H2,1H3 |
Clave InChI |
IGCGXAQQMDRJRS-UHFFFAOYSA-N |
SMILES canónico |
COCC1=CC(=NO1)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


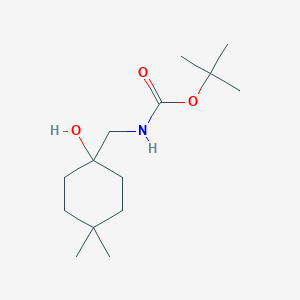
![4-methoxy-2-[(1-propyl-1H-pyrazol-4-yl)oxy]benzonitrile](/img/structure/B13585628.png)
